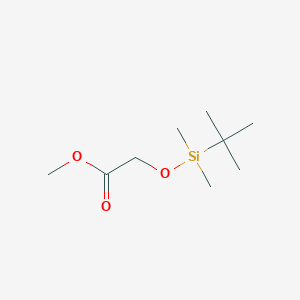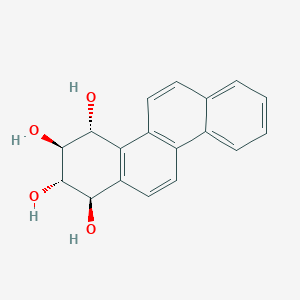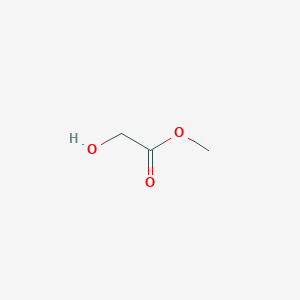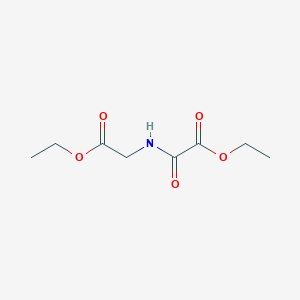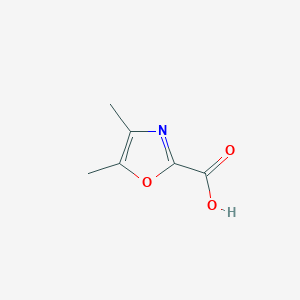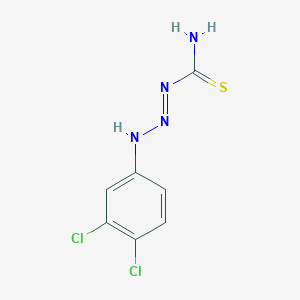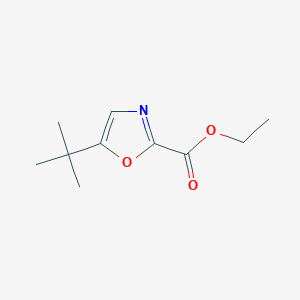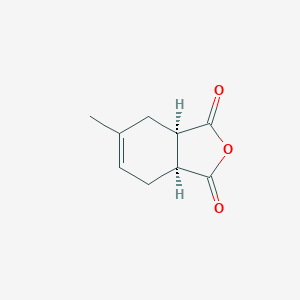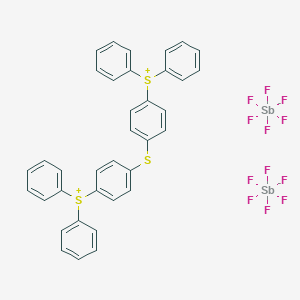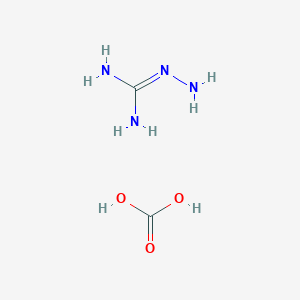
Aminoguanidine bicarbonate
Descripción general
Descripción
Synthesis Analysis
The synthesis of aminoguanidine bicarbonate involves using hydrazine hydrate, lime nitrogen, sulfuric acid, and ammonium bicarbonate as raw materials. Optimal conditions include a reaction temperature of 45°C, a pH value of 7.2-7.5, and a water dose of 100 mL. These conditions yield a product with 96.07% yield and 98% purity under specific crystallization temperatures and times (Xie Shi-wei, 2011).
Molecular Structure Analysis
The molecular structure analysis of aminoguanidine bicarbonate and its derivatives has been extensively studied. The reaction with various carboxylic acids forms different salts, showcasing the salt-forming ability of aminoguanidine with these acids. These salts' structural and thermal properties have been compared, with X-ray diffraction studies confirming their crystal structures. For example, the reaction with oxamic and malonic acids forms mono-aminoguanidinium salts, indicating aminoguanidine's versatility in forming complex structures (R. Selvakumar et al., 2015).
Chemical Reactions and Properties
Aminoguanidine reacts with α-dicarbonyl compounds, forming triazines and other compounds, showcasing its reactivity and potential for forming polycyclic ring structures. This reactivity is crucial for understanding its interactions and applications in various chemical processes (Marco A. Saraiva et al., 2012).
Physical Properties Analysis
The physical properties of aminoguanidine bicarbonate include its crystallization behavior, which is influenced by reaction conditions such as temperature and time. The optimal crystallization conditions have been identified to maximize yield and purity, important for its application in further chemical syntheses and industrial processes.
Chemical Properties Analysis
The chemical properties of aminoguanidine bicarbonate are highlighted by its ability to react with various compounds, forming stable derivatives. These reactions are used to explore its applications in synthesizing heterocyclic compounds and investigating its kinetics with α-oxoaldehydes under physiological conditions. These studies provide insights into its potential for therapeutic applications and its reactivity in biological systems (Paul J Thornalley et al., 2000).
Aplicaciones Científicas De Investigación
Synthesis of Aminoguanidine Derivatives
- Application Summary: Aminoguanidine bicarbonate is used in the synthesis of its derivatives, which are important components of many drugs . These derivatives have significant medicinal properties and are chemically stable .
- Methods of Application: Various methods for synthesizing aminoguanidine bicarbonate derivatives are described in the literature. The syntheses may involve cyclization of aminoguanidine bicarbonate in a one-, two-, or three-step process .
- Results or Outcomes: The aminoguanidine bicarbonate scaffold is versatile and has been part of several clinically used drugs. They have found use as antitubercular, antimicrobial, antifungal, anti-inflammatory, antibacterial, and antiviral agents, particularly anti-HIV agents .
Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles
- Application Summary: Aminoguanidine bicarbonate is used in the synthesis of 5-substituted 3-amino-1,2,4-triazoles . These compounds have found applications beyond the drug discovery field, also in material science .
- Methods of Application: The yield of 5-substituted 3-amino-1,2,4-triazoles obtained by the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acid catalysis conditions was studied .
- Results or Outcomes: A general green straightforward synthesis of the title compounds bearing aliphatic substituents or a phenyl ring was developed using sealed reaction vials under controlled microwave synthesis conditions .
Inhibition of Nitric Oxide Synthase
Study of Polyamines in Cell Cultures
- Application Summary: Aminoguanidine bicarbonate is used to study the effect of the addition of polyamines to rat embryo cell cultures infected with adenovirus type 5 .
Preparation of Aminoguanidine Derivatives
- Application Summary: Aminoguanidine bicarbonate has attracted recent attention due to its practical preparation and important physical properties . It not only forms salts with carboxylic acids but also condenses with acids under acidic conditions to form hydrazides .
- Methods of Application: Several methods for synthesizing aminoguanidine bicarbonate derivatives are widely described in the literature. The various reported syntheses may involve the cyclization of aminoguanidine bicarbonate in a one-, two-, or three-step process .
- Results or Outcomes: Many of the aminoguanidine bicarbonate derivatives described in the literature show potent biological activities and deserve more detailed research in this area .
Synthesis of Compounds Containing a Triazole Moiety
- Application Summary: Aminoguanidine bicarbonate is used in the synthesis of compounds containing a triazole moiety . These compounds have found applications beyond the drug discovery field, also in material science .
- Methods of Application: The yield of 5-substituted 3-amino-1,2,4-triazoles obtained by the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acid catalysis conditions was studied .
- Results or Outcomes: A general green straightforward synthesis of the title compounds bearing aliphatic substituents or a phenyl ring was developed using sealed reaction vials under controlled microwave synthesis conditions .
Antioxidant Effects
- Application Summary: Aminoguanidine bicarbonate has been studied for its antioxidant effects . It has been found to prevent oxidative stress, inhibit elements of inflammation, endothelial activation, mesenchymal markers, and confer a renoprotective effect in renal ischemia and reperfusion injury .
- Methods of Application: The antioxidant effect of Aminoguanidine was studied by measuring GSSH/GSSG ratio, GST activity, lipoperoxidation, iNOS, and Hsp27 levels .
- Results or Outcomes: Aminoguanidine prevented lipid peroxidation, increased GSH levels, and recovered the GST activity impaired by IRI . It was associated with inhibition of iNOS, Hsp27, endothelial activation (VE-cadherin, PECAM), mesenchymal markers (vimentin, fascin, and HSP47), and inflammation (IL-1β, IL-6, Foxp3, and IL-10) upregulation .
Study of Polyamines in Cell Cultures
Safety And Hazards
Aminoguanidine bicarbonate may cause an allergic skin reaction and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
2-aminoguanidine;carbonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXHZHQQWQTQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062537 | |
| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Aminoguanidine bicarbonate | |
CAS RN |
2200-97-7, 2582-30-1 | |
| Record name | Aminoguanidine carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2200-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoguanidine bicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, compd. with hydrazinecarboximidamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoguanidine bicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoguanidine bicarbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminoguanidinium hydrogen carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



